molecular formula C13H18N4O2 B2893470 N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034587-41-0

N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2893470
CAS No.: 2034587-41-0
M. Wt: 262.313
InChI Key: AMKFXCNSGNVNSR-UHFFFAOYSA-N
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Description

N1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N2-(carbamoyl)oxalic acid) backbone. The compound features a pyridin-4-yl-substituted piperidin-4-ylmethyl group at the N1 position. This structure confers unique physicochemical properties, such as moderate polarity due to the pyridine ring and the hydrogen-bonding capacity of the oxalamide moiety.

Properties

IUPAC Name

N'-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c14-12(18)13(19)16-9-10-3-7-17(8-4-10)11-1-5-15-6-2-11/h1-2,5-6,10H,3-4,7-9H2,(H2,14,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKFXCNSGNVNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide typically involves the reaction of 1-(pyridin-4-yl)piperidine with oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with the amine to form the final oxalamide product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the oxalamide group, converting it to the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The oxalamide group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Key Observations:

The ferrocenyl group in 2c/3c introduces redox activity, a feature absent in the target compound .

Hydrogen-Bonding and Solubility :

  • The pyridin-4-yl group in the target compound may improve water solubility via hydrogen bonding, whereas chloro/fluoro substituents in 1c and 2c reduce solubility .

Biological Target Specificity :

  • DMPI/CDFII () act as MRSA synergists, suggesting antimicrobial applications, whereas 1c and 2c/3c are kinase inhibitor analogs, indicating divergent therapeutic targets .

Spectroscopic Characterization

  • IR Spectroscopy : Amide I bands (~1668–1670 cm⁻¹) are consistent across oxalamide derivatives, confirming the core structure .
  • 19F NMR : Fluorine-containing analogs (e.g., 1c ) show distinct signals (e.g., δ -61.6 ppm for -CF₃), absent in the target compound .

Biological Activity

N1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of 1-(pyridin-4-yl)piperidine with oxalyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate that subsequently reacts with an amine to yield the final product. The chemical structure can be represented as follows:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{2}

This compound features a piperidine ring and an oxalamide group, which are significant for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The piperidine moiety is known for its role in modulating neurotransmitter systems, while the oxalamide group may influence enzyme inhibition and receptor binding.

Key Mechanisms:

  • Ion Channel Modulation : Similar compounds have been shown to interact with ion channels, such as the Kir channel in Aedes aegypti mosquitoes, disrupting excretory functions .
  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have demonstrated moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The compound's structural features contribute to its effectiveness as an antibacterial agent .

Anticancer Potential

Preliminary findings suggest that derivatives of this compound may act as agonists for human caseinolytic protease P (HsClpP), presenting a novel approach in cancer treatment strategies .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound. Below are notable findings:

StudyFindings
Mosquito Larvicidal Activity A new scaffold based on piperidine showed enhanced potency against mosquito larvae, indicating potential use in vector control .
Antibacterial Screening Compounds exhibited significant inhibitory activity against multiple bacterial strains, highlighting their therapeutic potential .
Cancer Therapy Research into HsClpP agonists indicates possible applications in hepatocellular carcinoma treatment, suggesting that related compounds may offer similar benefits .

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